1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-
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Overview
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- is a complex organic compound with a unique structure that includes a benzene ring fused to an isoquinoline ring, with a dione group and a methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives.
Scientific Research Applications
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benz(de)isoquinoline-1,3(2H)-dithione, 2-methyl-6-nitro-
- 1H-Benz(de)isoquinoline-1,3(2H)-dithione, 6-nitro-2-phenyl-
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- is unique due to its specific structural features, including the methylaminoethyl side chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
162265-52-3 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H14N2O2/c1-16-8-9-17-14(18)11-6-2-4-10-5-3-7-12(13(10)11)15(17)19/h2-7,16H,8-9H2,1H3 |
InChI Key |
ZLFQPMGVKGFQPT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
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